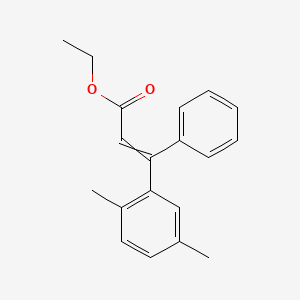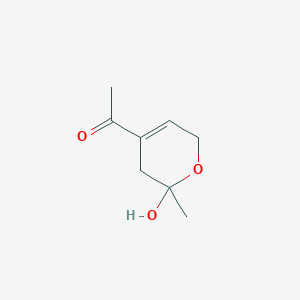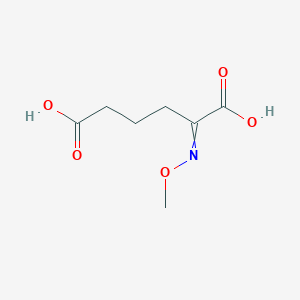
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a conjugated system of phenyl and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a catalytic amount of sulfuric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under mild conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It can be used in the production of polymers and resins, where the ester functionality provides desirable properties such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate depends on its specific application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, releasing the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to undergo hydrolysis or other transformations.
Comparación Con Compuestos Similares
Ethyl cinnamate: Similar structure but lacks the dimethylphenyl group.
Methyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-phenylprop-2-enoate: Similar structure but lacks the dimethylphenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and dimethylphenyl groups, which can influence its reactivity and physical properties. The combination of these groups can enhance its stability and provide specific interactions in chemical and biological systems.
Propiedades
Número CAS |
832122-85-7 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-4-21-19(20)13-18(16-8-6-5-7-9-16)17-12-14(2)10-11-15(17)3/h5-13H,4H2,1-3H3 |
Clave InChI |
AXMHRDVXXUKMOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)

![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
